molecular formula C12H12N2O3S B2954533 benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-18-8

benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2954533
CAS No.: 851863-18-8
M. Wt: 264.3
InChI Key: IBIKECJZBCVKGG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound often explored for its potential applications in medicinal chemistry and biochemistry. Its complex molecular structure and functional groups endow it with unique reactivity patterns and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves a multi-step reaction sequence. Initial steps often include the formation of intermediate compounds such as imidazole derivatives, followed by methylation and coupling reactions to introduce the benzo[d][1,3]dioxole group.

  • Step 1: Synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole

    • React 2-aminothiazole with methyl iodide in the presence of a base to yield 2-(methylthio)-1H-imidazole.

    • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 25-30°C), and reaction time (e.g., 12-24 hours).

  • Step 2: Coupling Reaction

    • React the synthesized 2-(methylthio)-1H-imidazole with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and reaction time (e.g., 6-8 hours).

Industrial Production Methods

Industrial-scale production often utilizes similar synthetic routes but with optimized conditions for large-scale reactions. These processes might include automated reaction monitoring, continuous flow chemistry, and the use of scalable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: It can be reduced to remove or modify functional groups, such as the methylthio group.

  • Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

  • Substitution: Friedel-Crafts acylation conditions with reagents like AlCl3 or FeCl3.

Major Products

  • Oxidation: Produces sulfoxides or sulfones.

  • Reduction: Yields various de-thio or alkyl-substituted derivatives.

  • Substitution: Forms ortho- or para-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

  • Utilized as a building block in synthetic organic chemistry for constructing complex molecules.

Biology

  • Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.

Medicine

  • Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.

Industry

  • Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Molecular Targets

  • Targets various enzymes and receptors in biological systems.

  • Potential to inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

Pathways Involved

  • Involves binding to active sites of enzymes or receptors, altering their function and subsequent biological responses.

  • Can interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole derivatives: Share structural similarities and exhibit similar biological activities.

  • Dioxolane compounds: Feature similar ring structures and reactivity patterns.

Uniqueness

  • The presence of the benzo[d][1,3]dioxole group and methylthio substitution imparts unique chemical and biological properties, differentiating it from other similar compounds.

Benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out for its versatile reactivity and promising applications in diverse scientific fields. Its exploration continues to open new avenues for research and development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIKECJZBCVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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